
2-Chloro-3-cyanopyridine
Overview
Description
2-Chloro-3-cyanopyridine (CAS: 6602-54-6, molecular formula C₆H₃ClN₂) is a halogenated cyanopyridine derivative with a planar molecular structure due to strong substituent interactions and high aromaticity in the pyridine ring . It serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis typically involves the reaction of 3-cyanopyridine N-oxide with phosphorus oxychloride (POCl₃) under controlled conditions, achieving yields up to 95% in continuous flow reactors . This compound is notably used in the production of 2-chloronicotinic acid, a precursor for pesticides and medicines, via biocatalytic conversion by Rhodococcus erythropolis strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-cyanopyridine can be synthesized through several methods. One common method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride. The reaction is carried out under reflux conditions at temperatures between 100-120°C. The product is then purified through a series of steps including washing with sodium hydroxide and extraction with anhydrous ether .
Industrial Production Methods: In industrial settings, 2-chloronicotinonitrile is often produced via nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile. This method is preferred due to its efficiency and mild reaction conditions. The nitrilase enzyme from Rhodococcus zopfii is engineered to enhance its hydrolysis activity, resulting in high yields of 2-chloronicotinic acid, a precursor for various agrochemicals and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-cyanopyridine undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by nitrilase, resulting in the formation of 2-chloronicotinic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Nitrilase enzyme, mild temperatures, and neutral pH conditions.
Substitution: Various nucleophiles such as amines or thiols, often under basic conditions.
Major Products:
2-Chloronicotinic Acid: Formed through hydrolysis.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Antidepressant Agents
2-Chloro-3-cyanopyridine serves as an important intermediate in the synthesis of several pharmaceuticals:
- Nevirapine : An anti-HIV medication.
- Midanping : An antidepressant drug.
- Niflumic Acid : A non-steroidal anti-inflammatory drug (NSAID) that also exhibits analgesic properties.
These compounds leverage the unique structural features of this compound to enhance their pharmacological activities .
Case Study: Synthesis of Sulfonamide Derivatives
Research has demonstrated that condensation reactions involving this compound derivatives with sulfa drugs yield sulfonamide derivatives, which are valuable in treating bacterial infections. This highlights the compound's role in expanding the pharmacological diversity of existing drug classes .
Agricultural Applications
Pesticide Intermediates
In agricultural chemistry, this compound is utilized as an intermediate for synthesizing various pesticides. Its derivatives have shown effectiveness in pest control, contributing to the development of safer and more efficient agricultural chemicals .
Case Study: Development of New Agrochemicals
A study focused on the synthesis of novel agrochemicals from this compound derivatives demonstrated enhanced efficacy against target pests while reducing environmental toxicity. This aligns with current trends in sustainable agriculture practices .
Material Science Applications
Polymer Chemistry
this compound has been explored in polymer chemistry for its potential to modify polymer properties. It can act as a building block for creating functionalized polymers with tailored characteristics for specific applications, such as drug delivery systems or advanced coatings .
Mechanism of Action
The mechanism of action of 2-chloronicotinonitrile primarily involves its interaction with enzymes such as nitrilase. The chlorine atom creates a spatial barrier that influences the binding and orientation of the molecule within the enzyme’s active site. This interaction facilitates the hydrolysis of the nitrile group to form 2-chloronicotinic acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
Table 1: Comparison of 2-Chloro-3-cyanopyridine with positional isomers
*Note: CAS numbers may overlap due to inconsistent nomenclature in literature.
Key Differences :
- Reactivity: this compound exhibits higher reactivity in nucleophilic substitutions compared to 2-chloro-5-cyanopyridine. For example, fluorination of this compound yields 2-fluoro-3-cyanopyridine in 93% efficiency, whereas positional isomers require harsher conditions .
- Biological Activity: Derivatives of this compound, such as LBJ-03, show potent inhibition of indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, while isomers like 5-chloro-2-cyanopyridine are less explored for this purpose .
Derivatives with Heterocyclic Modifications
Table 2: Comparison with pyridine/pyrazine derivatives
Key Differences :
- Electronic Properties: Pyrazine derivatives (e.g., 2-chloro-3-cyanopyrazine) are more electron-deficient, altering their coordination chemistry compared to pyridine-based analogs .
- Stability: Fluorinated variants like 2-fluoro-3-cyanopyridine exhibit improved metabolic stability, making them preferable in drug design .
Functional Group Analogues
- 2-Chloro-3-hydroxypyridine: Lacks the cyano group, reducing electrophilicity but enabling hydrogen bonding in biological systems .
- 2-Chloro-3-aminopyridine: The amino group enhances solubility and enables conjugation, but reduces thermal stability (mp: 79°C vs. 176–178°C for this compound) .
Biological Activity
2-Chloro-3-cyanopyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, particularly focusing on its potential as an anticancer agent, antimicrobial activity, and its mechanisms of action.
Chemical Structure and Properties
This compound, characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 3-position of the pyridine ring, exhibits unique chemical properties that contribute to its biological activity. The molecular formula is , with a structure that allows for various substitutions, enhancing its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, in a study evaluating a series of 3-cyanopyridine derivatives, compounds were tested against human cancer cell lines such as prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to or better than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
5e | PC-3 | 25.0 |
5e | MDA-MB-231 | 19.0 |
5c | HepG2 | 30.0 |
4d | PC-3 | 53.0 |
4d | MDA-MB-231 | 30.0 |
The mechanism of action for these compounds often involves the induction of apoptosis through the modulation of survivin expression, a protein associated with cancer cell survival. Western blot analyses revealed that certain derivatives led to a marked reduction in survivin levels, suggesting their potential as effective anticancer agents targeting apoptosis pathways .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study reported moderate to good antimicrobial effects when tested against both Gram-positive and Gram-negative bacteria using the cup-plate agar diffusion method .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Escherichia coli | 12 |
Compound C | Pseudomonas aeruginosa | 10 |
The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymatic pathways.
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives like this compound is highly dependent on their structural modifications. Studies have shown that substituents at various positions on the pyridine ring can significantly enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups at specific positions has been correlated with increased cytotoxicity against cancer cells .
Case Studies
A notable case study involved synthesizing and evaluating a series of novel derivatives based on the core structure of this compound. These derivatives were subjected to extensive in vitro testing against multiple cancer cell lines and exhibited promising results in terms of both cytotoxicity and selectivity towards cancer cells over normal cells .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-3-cyanopyridine derivatives?
- Methodology : Prioritize coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using catalysts like Pd(PPh₃)₄ in anhydrous solvents (e.g., THF or DMF) under inert atmospheres. Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of halogenated precursor to cyanide source) to minimize side products like dehalogenated by-products .
- Key Parameters : Reaction yield improves with slow addition of cyanating agents (e.g., CuCN) and exclusion of moisture .
Q. How can researchers validate the purity of this compound?
- Methodology : Use a combination of melting point analysis (reference: 176–178°C ), HPLC (>98% purity threshold), and ¹H/¹³C NMR (characteristic peaks at δ 8.5–9.0 ppm for pyridine protons ). Cross-reference with FT-IR to confirm C≡N stretching (~2230 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use PPE (gloves, goggles, respirators) to avoid respiratory irritation (WGK 3 hazard ). In spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent contamination. Follow EPA disposal guidelines for halogenated waste .
Q. Which analytical techniques are best suited for tracking reaction intermediates?
- Recommendations : Employ GC-MS for volatile intermediates and LC-MS for polar by-products. For real-time monitoring, use in-situ FT-IR to detect nitrile group formation .
Advanced Research Questions
Q. How does this compound’s reactivity change under varying pH or solvent polarities?
- Experimental Design : Conduct kinetic studies in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Use UV-Vis spectroscopy to monitor nucleophilic substitution rates. Under acidic conditions (pH < 3), the pyridine nitrogen protonation increases electrophilicity, accelerating CN-group displacement .
Q. What mechanistic insights explain selectivity in cross-coupling reactions with alkylbismuthines?
- Analysis : The absence of β-hydride elimination in alkylbismuthine couplings (e.g., with this compound) suggests a radical-based pathway. Validate via EPR spectroscopy to detect radical intermediates. Compare with Pd-catalyzed systems to identify ligand effects on selectivity .
Q. How can computational modeling predict this compound’s stability in novel reaction environments?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to assess bond dissociation energies (C-Cl vs. C-CN). Simulate solvent effects using COSMO-RS. Validate predictions with accelerated stability testing (40–60°C, 75% humidity) .
Q. How should researchers resolve contradictions in reported melting points or reaction yields?
- Troubleshooting : Replicate experiments using certified reference materials (COA Lot/Batch numbers ). Investigate impurities via X-ray crystallography or MALDI-TOF. For yield discrepancies, optimize catalyst recycling or purge oxygen (a common inhibitor in Pd-mediated reactions) .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Best Practices : Store under argon at –20°C in amber vials. Pre-dry storage containers to prevent hydrolysis. Periodically test stability via DSC to detect polymorphic transitions .
Properties
IUPAC Name |
2-chloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPUQRPBNDMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216240 | |
Record name | 2-Chloronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6602-54-6 | |
Record name | 2-Chloro-3-cyanopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6602-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloronicotinonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6602-54-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloronicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORONICOTINONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQP44MUH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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